4-(Methylthio)-7-aminoquinazoline
Description
4-(Methylthio)-7-aminoquinazoline is a quinazoline derivative characterized by a methylthio (-SCH₃) group at position 4 and an amino (-NH₂) group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure containing two nitrogen atoms. Substitutions on the quinazoline core, such as methylthio and amino groups, are critical for modulating biological activity, solubility, and pharmacokinetic properties .
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
4-methylsulfanylquinazolin-7-amine |
InChI |
InChI=1S/C9H9N3S/c1-13-9-7-3-2-6(10)4-8(7)11-5-12-9/h2-5H,10H2,1H3 |
InChI Key |
QNWBNKPOSYPFCN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
The following analysis compares 4-(Methylthio)-7-aminoquinazoline with structurally or functionally related quinazoline derivatives, focusing on substituent effects, synthesis methods, and biological activity.
Substituent Effects and Structural Analogues
- Methylthio vs.
- Fluoro vs. Methylthio : The 7-fluoro substituent in 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline increases electronegativity, which may enhance target binding but reduce metabolic stability compared to methylthio .
Research Findings and Key Insights
- Synthetic Advantages: Microwave-assisted synthesis () offers a scalable route for this compound, avoiding the lengthy reflux processes used for nitro-substituted derivatives .
- Structure-Activity Relationships (SAR): The combination of methylthio (C4) and amino (C7) groups creates a unique pharmacophore, balancing lipophilicity and hydrogen-bonding capacity for optimized target engagement .
- Comparative Bioactivity: Methylthio-substituted compounds (e.g., 2-(methylthio)phenol in ) are bioactive in plant-pollinator systems, hinting at broader biochemical interactions for this compound .
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